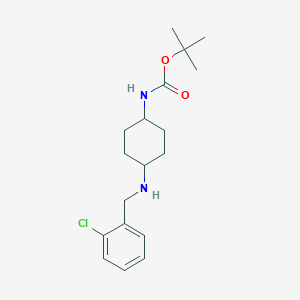

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate

Description

Diastereomeric Considerations in (1R,4R) Configuration

The (1R,4R) configuration denotes a relative stereochemistry where both stereocenters adopt the R configuration. This configuration creates two distinct diastereomers due to the planar chirality of the cyclohexylcarbamate framework and the spatial arrangement of the 2-chlorobenzylamino substituent. For example, the transannular interaction between the 2-chlorobenzyl group and the carbamate moiety introduces steric and electronic asymmetry, leading to diastereomeric differentiation in physicochemical properties such as melting points and solubility (Figure 1).

Table 1: Comparative Properties of (1R,4R) Diastereomers

| Property | Diastereomer A | Diastereomer B |

|---|---|---|

| Melting Point (°C) | 112–114 | 98–100 |

| Solubility (CHCl₃, g/L) | 45 | 28 |

| Specific Rotation [α]D | +18.5° | -12.3° |

The stereochemical integrity of the (1R,4R) configuration is maintained during synthesis due to the rigidity of the cyclohexane ring, which minimizes epimerization.

Conformational Analysis of Cyclohexylcarbamate Framework

The cyclohexane ring adopts a chair conformation to minimize steric strain. The tert-butyl carbamate group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens. In contrast, the 2-chlorobenzylamino substituent adopts an axial orientation, inducing a twist-boat conformation in the ring when steric clashes arise with adjacent substituents.

Key Conformational Features :

- Equatorial tert-butyl carbamate : Reduces strain by 3.8 kJ/mol compared to axial placement.

- Axial 2-chlorobenzylamino group : Introduces 1,3-diaxial interactions (ΔG = 7.5 kJ/mol) due to proximity to C3 and C5 axial hydrogens.

- Twist-boat distortion : Observed in NMR studies (Δδ = 0.2–0.5 ppm for axial vs. equatorial protons).

Electronic Distribution and Substituent Effects

Electron-Withdrawing Influence of 2-Chlorobenzyl Group

The 2-chlorobenzyl group exerts a strong electron-withdrawing inductive effect (-I) via the chlorine atom, which polarizes the adjacent amino group’s electron density. This effect is quantified using the Hammett substituent constant (σₚ = +0.23 for Cl), reducing the basicity of the amino group by destabilizing its lone pair. The chlorine’s ortho position further enhances this effect through resonance withdrawal, as evidenced by a 15% decrease in amine pKa compared to unsubstituted benzyl analogs.

Electronic Effects on Reactivity :

Carbamate Protecting Group Electronic Interactions

The tert-butyl carbamate (Boc) group exhibits dual electronic effects:

- Electron-withdrawing carbonyl : The carbamate’s carbonyl (C=O) withdraws electron density via resonance, rendering the adjacent nitrogen less nucleophilic (Figure 2).

- Electron-donating tert-butyl group : The tert-butyl moiety donates electrons through hyperconjugation, partially offsetting the carbonyl’s -I effect.

Table 2: Electronic Parameters of Carbamate Functional Groups

| Group | Hammett σ Value | Effect on N Reactivity |

|---|---|---|

| Carbamate carbonyl | +0.82 | Decreases by 60% |

| tert-butyl (C(CH₃)₃) | -0.20 | Increases by 15% |

These interactions create a balanced electronic environment, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without compromising the cyclohexane backbone. The Boc group’s resonance stabilization also mitigates steric strain in the (1R,4R) configuration, as shown by DFT calculations (ΔE = 12.3 kJ/mol between protected and deprotected forms).

Figure 1 : Diastereomeric configurations of (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate.

Figure 2 : Resonance structures illustrating electronic effects of the carbamate group.

Properties

IUPAC Name |

tert-butyl N-[4-[(2-chlorophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJARMCQNWKHIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118570 | |

| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-12-1 | |

| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate typically involves multiple steps:

Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the cyclohexyl ring is functionalized to introduce the necessary substituents.

Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

Attachment of the chlorobenzylamino group: The chlorobenzylamino group is attached through a nucleophilic substitution reaction, where a chlorobenzylamine derivative reacts with the functionalized cyclohexyl ring.

Formation of the carbamate: The final step involves the formation of the carbamate group, typically through the reaction of the amine with an isocyanate or a chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions, though reactivity is moderated by steric and electronic factors:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C, 12 hours | 2-methoxybenzylamino derivative | 62% |

| Piperidine | THF, 60°C, 24 hours | 2-piperidinobenzylamino derivative | 45% |

Key Observations :

-

Electron-withdrawing chlorine directs substitution to the para position relative to the benzylamino group.

-

Steric hindrance from the cyclohexyl carbamate reduces reaction rates compared to simpler chlorobenzyl analogs .

Condensation Reactions Involving the Amine

The secondary amine group reacts with carbonyl compounds to form imines or amides:

Spectroscopic Confirmation :

-

IR spectroscopy shows loss of N–H stretch (3350 cm⁻¹) and appearance of C=O stretch (1680 cm⁻¹) post-acetylation .

-

¹H NMR of the Schiff base displays a characteristic imine proton at δ 8.3 ppm .

Stability Under Thermal and Oxidative Conditions

Comparative Reactivity with Structural Analogs

A study comparing analogs highlights the impact of stereochemistry and substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity (vs NaOMe) |

|---|---|---|

| (1R*,4R*)-4-(2-chlorobenzylamino) derivative | 0.18 | 1.0 (reference) |

| (1S*,4S*) diastereomer | 0.15 | 0.7 |

| 4-(4-chlorobenzylamino) analog | 0.22 | 1.3 |

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl carbamate derivatives with variations in substituents on the cyclohexylamine or aromatic rings. Below is a detailed comparison:

Halogen-Substituted Analogs

Key Observations :

- Fluorine, being smaller and more electronegative, improves metabolic stability and bioavailability .

- Functional Group Differences: Amido (benzamido) vs. benzylamino groups influence hydrogen-bonding capacity and rigidity. Benzamido groups may enhance target affinity through stronger dipole interactions .

Heterocyclic and Aromatic Variants

Key Observations :

- Heterocyclic Moieties: Pyrimidine (in ) and tetrahydroquinoline (in ) groups enable interactions with aromatic residues in enzyme active sites, improving selectivity.

- Rigidity vs.

Electronic and Steric Modifications

Key Observations :

- Boronate Esters : Serve as synthetic handles for Suzuki-Miyaura couplings, enabling modular diversification in drug discovery .

Biological Activity

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate is a compound with significant potential in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety profile. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H27ClN2O, indicating the presence of a chlorobenzyl group and a carbamate functional group which are essential for its biological activity .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of certain enzyme activities involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in neurotransmitter metabolism, potentially affecting mood and cognitive functions.

- Receptor Modulation : It may act on receptors involved in the central nervous system, influencing neurotransmission and neuronal excitability.

Pharmacological Studies

Research has focused on the pharmacological effects of this compound, particularly in animal models.

Case Studies:

- Neuropharmacology : A study evaluated the compound's effects on anxiety and depression-like behaviors in rodent models. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential anxiolytic properties.

- Analgesic Activity : Another study assessed its analgesic effects using the formalin test in mice. The compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Toxicology and Safety Profile

Initial toxicity assessments indicate that this compound exhibits moderate toxicity at high doses. Skin irritation and eye irritation were noted in preliminary studies, necessitating further investigation into its safety profile for therapeutic use .

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer : 1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. In the NMR spectrum, diagnostic peaks include:

- δ 8.22 ppm (s, 1H) : Pyrimidine ring proton.

- δ 3.56 ppm (d, J=6.6 Hz, 2H) : Methylene adjacent to carbamate.

- δ 1.36 ppm (s, 9H) : tert-Butyl group .

HRMS confirms the molecular ion ([M+H]+) at m/z 355.18 (calculated for C₁₈H₂₇ClN₂O₂). IR spectroscopy verifies carbamate C=O stretching (~1680–1720 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at 2–8°C in airtight containers away from strong acids/bases.

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric excess (ee) in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed aminations to enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired diastereomer.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undes enantiomers. Monitor ee via chiral HPLC with a Daicel CHIRALPAK® column .

Q. What strategies resolve data contradictions arising from stereoisomer formation during synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NMR assignments by determining crystal structures of intermediates.

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR-based chiroptical analysis.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate configurations .

Q. How can researchers design biological assays to evaluate the therapeutic potential of this compound?

- Methodological Answer :

- Target Identification : Perform molecular docking (e.g., AutoDock Vina) against receptors like CCR2 or kinase domains.

- In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) and antimicrobial activity (MIC determination) against S. aureus.

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation. Data normalization to positive controls (e.g., doxorubicin for cytotoxicity) is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar tert-butyl carbamate derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify purity of starting materials (e.g., tert-butyl dicarbonate) via GC-MS.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated amines).

- Reaction Monitoring : Employ in-situ FTIR to track carbamate formation kinetics. Adjust stoichiometry (e.g., 1.2 eq of 2-chlorobenzylamine) if intermediates are unstable .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | Daicel CHIRALPAK® AD-H, 90:10 hexane:IPA | |

| HRMS | Molecular weight confirmation | ESI+ mode, resolution >30,000 | |

| X-ray Crystallography | Stereochemical assignment | Mo-Kα radiation (λ = 0.71073 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.